1-(4,5-Dimethoxy-2-methylphenyl)ethanamine
Overview
Description
Preparation Methods
The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)ethanamine involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic route often includes:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amines.
Methoxylation: Introduction of methoxy groups.
Alkylation: Addition of the ethanamine side chain.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4,5-Dimethoxy-2-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,5-Dimethoxy-2-methylphenyl)ethanamine is widely used in scientific research, particularly in:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)ethanamine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
1-(4,5-Dimethoxy-2-methylphenyl)ethanamine can be compared to other similar compounds such as:
2-(2,5-Dimethoxy-4-methylphenyl)ethanamine: Similar structure but different substitution pattern.
4-Methyl-2,5-dimethoxyamphetamine: Known for its psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12/h5-6,8H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNNTVUTJZZQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397844 | |
Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104174-35-8 | |
Record name | 1-(4,5-dimethoxy-2-methylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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